molecular formula C20H21N3O3S B2610229 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 688336-61-0

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2610229
CAS No.: 688336-61-0
M. Wt: 383.47
InChI Key: MYGYPMLQQOIGER-UHFFFAOYSA-N
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Description

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features an imidazole ring, a thioether linkage, and aromatic substituents, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-ethoxyphenyl imidazole with 3-methoxyphenyl acetamide in the presence of a thioether-forming reagent. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine to facilitate the formation of the thioether bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The thioether linkage may facilitate the compound’s binding to hydrophobic pockets in proteins, enhancing its specificity and potency.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-ethoxyphenyl)acetamide
  • 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-hydroxyphenyl)acetamide

Uniqueness

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-3-26-17-9-7-16(8-10-17)23-12-11-21-20(23)27-14-19(24)22-15-5-4-6-18(13-15)25-2/h4-13H,3,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGYPMLQQOIGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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